2-Bromo-N-butyl-4-nitroaniline
Description
Contextualization within Substituted Aniline (B41778) and Nitroaniline Chemistry
2-Bromo-N-butyl-4-nitroaniline belongs to the larger families of substituted anilines and nitroanilines, which are foundational in organic chemistry. evitachem.com Aniline, a primary aromatic amine, and its derivatives are versatile precursors in the synthesis of a multitude of organic compounds. evitachem.com The introduction of various functional groups onto the aniline ring system dramatically influences the molecule's electronic properties, reactivity, and potential applications.
Specifically, the presence of a nitro group (-NO2) and a bromine atom (Br) on the aniline ring, along with an N-butyl group, imparts a unique set of characteristics to this compound. The nitro group is strongly electron-withdrawing, which can significantly affect the electron density of the aromatic ring and the basicity of the amino group. rsc.org This electronic modification is crucial for the compound's reactivity and its potential use in various chemical transformations. The bromine atom, a halogen, further modifies the electronic landscape and provides a reactive site for nucleophilic substitution reactions. evitachem.com The N-butyl group, an alkyl substituent on the nitrogen atom, enhances the compound's solubility in organic solvents and can influence its physical properties, such as melting and boiling points. evitachem.com
Nitroanilines, as a class, are recognized for their diverse applications, serving as key intermediates in the production of dyes, pigments, and pharmaceuticals. evitachem.comlookchem.com The specific substitution pattern of this compound, with substituents at the 2, 4, and N-positions, offers a precise molecular scaffold for the development of more complex molecules with tailored properties.
Significance in Modern Organic Synthesis and Materials Science
The structural features of this compound make it a valuable intermediate in modern organic synthesis. Its functional groups offer multiple avenues for chemical modification. For instance, the nitro group can be reduced to an amino group, providing a route to diamino compounds which are precursors to various heterocyclic structures and polymers. evitachem.com The bromine atom can participate in a range of coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds and the construction of elaborate molecular architectures. acs.org These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.
In the realm of materials science, the interest in nitroaniline derivatives is particularly pronounced due to their potential for nonlinear optical (NLO) applications. researchgate.net Organic materials with significant NLO properties are crucial for the development of technologies like frequency doubling and optical switching. illinois.edu The combination of an electron-donating amino group and an electron-withdrawing nitro group within the same molecule can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO materials. illinois.edu Research on related compounds, such as N-butyl-4-nitroaniline, has demonstrated their potential for high second-harmonic generation (SHG) efficiency, making them promising candidates for optoelectronic devices. chemicalbull.com The presence of a bromine atom in this compound can further modulate these electronic properties. Additionally, derivatives of similar compounds have found use as emissive materials in Organic Light-Emitting Diodes (OLEDs). smolecule.com
Overview of Key Academic Research Avenues
The unique combination of functional groups in this compound opens up several promising avenues for academic research. A primary area of investigation is its application as a versatile building block in the synthesis of novel organic compounds with potential biological activity. For example, it can serve as a precursor for the synthesis of sulfonamides and benzothiazines.
Another significant research direction is the exploration of its properties for materials science applications. This includes the synthesis and characterization of single crystals of this compound and its derivatives to evaluate their NLO properties. researchgate.net Studies on the solvatochromic behavior of this compound, which is the change in color with the polarity of the solvent, can provide insights into its electronic structure and intermolecular interactions. doi.orgresearchgate.net This information is valuable for the design of new sensor materials.
Furthermore, the compound's potential use in the development of specialty polymers and coatings is an active area of research. evitachem.com The ability to incorporate this molecule into polymer chains could lead to materials with enhanced thermal stability, chemical resistance, or specific optical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-butyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIBMSIJFKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Classical Multi-Step Synthesis Pathways for 2-Bromo-N-butyl-4-nitroaniline
The traditional synthesis of this compound is typically achieved through a sequential, multi-step process that involves the introduction of the nitro, bromo, and N-butyl groups onto an aniline (B41778) precursor. The order of these steps is crucial for achieving the desired regiochemistry.
Regioselective Nitration Strategies for Aniline Precursors
The initial step in many synthetic routes is the nitration of an aniline derivative. Direct nitration of aniline itself is often avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple products. A common strategy involves the protection of the amino group as an acetanilide. The acetamido group is an ortho-, para-director, and its steric bulk favors the formation of the para-nitro isomer. magritek.com The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. evitachem.commagritek.com
Alternatively, regioselective nitration of N-alkyl anilines can be achieved using milder reagents like tert-butyl nitrite, which can provide N-nitroso N-alkyl nitroanilines that can be subsequently converted to the desired nitroaniline. nih.govresearchgate.net Research has shown that N-alkylanilines can be efficiently nitrated to yield para-substituted products. nih.gov
Table 1: Comparison of Nitration Methods for Aniline Derivatives
| Nitrating Agent | Substrate | Key Features | Major Product | Ref |
| HNO₃/H₂SO₄ | Acetanilide | Strong acid conditions; ortho- and para-directing | p-Nitroacetanilide | magritek.com |
| tert-Butyl Nitrite | N-alkylanilines | Mild, catalyst-free conditions; regioselective | p-Nitro-N-alkylanilines | nih.govresearchgate.net |
Directed Bromination Techniques for Aromatic Rings
Following nitration, the next step is typically the bromination of the aromatic ring. The nitro group is a meta-director, while the amino or protected amino group is an ortho-, para-director. To achieve the desired 2-bromo-4-nitro substitution pattern, the bromination is usually performed on a p-nitroaniline derivative. The amino group, being a stronger activator than the deactivating nitro group, directs the incoming bromine to the ortho position.
Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS). evitachem.comnsf.gov The reaction can be carried out in a suitable solvent, sometimes with a catalyst like iron filings. royalholloway.ac.uk For instance, the bromination of 4-nitroaniline (B120555) with bromine in the presence of hydrobromic acid can yield 2-bromo-4-nitroaniline (B50497). google.com The use of N-bromosuccinimide, often in the presence of a catalyst, offers a milder alternative for bromination. nsf.gov
N-Alkylation Protocols for Aniline Derivatives
The final step in the classical synthesis is the N-alkylation of the 2-bromo-4-nitroaniline intermediate to introduce the butyl group. This is a nucleophilic substitution reaction where the nitrogen atom of the aniline derivative attacks an alkylating agent, such as butyl bromide. evitachem.com The reaction is typically carried out in the presence of a base, like potassium carbonate, to deprotonate the amino group and enhance its nucleophilicity. evitachem.com
The N-alkylation of anilines can sometimes lead to over-alkylation, producing tertiary amines. psu.edu However, the electronic deactivation of the amino group by the ortho-bromo and para-nitro substituents in 2-bromo-4-nitroaniline can help to mitigate this side reaction. The use of ionic liquids as solvents has also been explored to improve the chemoselectivity of N-alkylation of anilines. psu.edu
Innovative Synthetic Route Development and Process Optimization
Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable routes. This includes the development of chemo-, regio-, and stereoselective transformations and the strategic use of protecting groups in convergent synthesis strategies.
Chemo-, Regio-, and Stereoselective Organic Transformations
The development of catalytic systems that allow for high selectivity is a key area of research. For instance, palladium-catalyzed reactions have been instrumental in the synthesis of substituted anilines. researchgate.net While not directly applied to this compound in the reviewed literature, these methods offer potential for more efficient syntheses. For example, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could potentially be used to form the N-butyl bond under milder conditions than traditional N-alkylation. acs.org
The regioselectivity of reactions is paramount in the synthesis of highly substituted aromatics. The interplay of directing groups on the aniline ring is a classic example of controlling regiochemistry. libretexts.org Advanced methods may involve the use of catalysts that can override the inherent directing effects of the substituents to achieve a desired isomer.
Application of Amino Protecting Groups in Convergent Synthesis
A convergent synthesis approach involves the preparation of different fragments of the target molecule separately, which are then joined together in the final steps. This can be more efficient than a linear synthesis. In the context of this compound, a convergent strategy might involve the synthesis of a protected 2-bromo-4-nitroaniline and its subsequent coupling with a butyl-containing fragment.
The use of amino protecting groups is crucial in multi-step syntheses to prevent unwanted side reactions of the highly reactive amino group. libretexts.org As mentioned earlier, the acetamido group is a common protecting group for anilines during nitration. magritek.com Other protecting groups, such as tert-butoxycarbonyl (Boc), can also be employed. beilstein-journals.org The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. For example, a patent describes a synthesis route for a related compound, 2-bromo-5-fluoro-4-nitroaniline, that involves the protection of the amino group of 2-bromo-5-fluoroaniline (B94856) before nitration and subsequent deprotection. google.com This strategy allows for more controlled reactions and potentially higher yields.
Table 2: Common Amino Protecting Groups in Aniline Synthesis
| Protecting Group | Introduction Reagent | Removal Conditions | Ref |
| Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis | magritek.com |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | beilstein-journals.org |
Green Chemistry Principles in Synthetic Design and Scale-Up
The integration of green chemistry principles into the synthesis of halogenated and nitrated anilines is an area of growing importance, aiming to reduce environmental impact and enhance safety. Traditional methods for nitration and bromination often involve harsh reagents and produce significant waste streams. google.comgoogle.com
Modern approaches focus on several key areas:
Alternative Reagents: The use of milder and more selective reagents is a primary goal. For nitration, alternatives to the conventional nitric acid/sulfuric acid mixture are being explored to minimize acidic waste. google.com Similarly, less hazardous brominating agents are sought to replace elemental bromine.
Solvent Selection: The replacement of volatile and toxic organic solvents with greener alternatives, such as water or ionic liquids, is a key strategy. imist.ma For instance, some nitration reactions can be performed in aqueous media, significantly reducing the environmental footprint. imist.ma
Catalysis: The development of efficient and recyclable catalysts can improve reaction rates, selectivity, and reduce waste. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture and reused. organic-chemistry.org
The following table summarizes some green chemistry approaches relevant to the synthesis of compounds like this compound.
| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefits |
| Reagent Choice | Concentrated nitric and sulfuric acids for nitration. evitachem.com | Nitration without nitric acid, using reagents that produce useful byproducts like calcium acetate. imist.ma | Reduces corrosive acid waste; byproducts can be agrochemicals. imist.ma |
| Solvent Use | Use of toxic solvents like benzene (B151609). imist.ma | Performing reactions in aqueous media. imist.ma | Avoids toxic solvents, often works at room temperature. imist.ma |
| Energy Efficiency | Reactions requiring heating for extended periods. imist.ma | Microwave-assisted synthesis. organic-chemistry.org | Can lead to faster reaction times and reduced energy consumption. organic-chemistry.org |
| Waste Reduction | Formation of by-products like dibrominated compounds. google.com | Optimized reactor design for continuous separation of product. google.com | Increases yield of the desired product and minimizes waste. google.com |
Synthesis of Structurally Related Halogenated and Nitrated Aniline Analogues
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. These syntheses often follow similar strategic pathways, involving electrophilic aromatic substitution and N-alkylation or N-arylation.
For example, the synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline involves the bromination of 4-tert-butylaniline (B146146) followed by nitration. smolecule.com The steric hindrance from the tert-butyl group influences the regioselectivity of the nitration step. smolecule.com
Another related area is the synthesis of bis(2-nitrophenyl)amine (B107571) derivatives through the Buchwald-Hartwig coupling of a nonsymmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.org This reaction is a powerful tool for forming carbon-nitrogen bonds and creating complex aniline-based structures. acs.org
The table below presents examples of structurally related analogues and their synthetic precursors.
| Analogue | Starting Material(s) | Key Reaction Type(s) | Reference |
| 4-Bromo-N-(tert-butyl)-2-nitroaniline | 4-tert-Butylaniline | Bromination, Nitration | smolecule.com |
| 2-Bromo-4-nitroaniline | p-Nitroaniline | Bromination | google.com |
| 4-Butoxy-N-(5-(tert-butyl)-2-nitrophenyl)-5-isobutoxy-2-nitroaniline | Unsymmetrically substituted nitroanilines, 1-bromo-2-nitro-4-(tert-butyl)benzene | Buchwald-Hartwig coupling | acs.org |
| 2-Bromo-4-methoxyaniline | 3-Methoxy-6-nitroaniline or p-Anisidine | Sandmeyer reaction or Bromination | tandfonline.com |
Mechanistic Investigations of Reaction Pathways in Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and predicting outcomes. The primary reactions involved are electrophilic aromatic substitution (nitration and bromination) and nucleophilic substitution (N-alkylation).
Electrophilic Aromatic Substitution: The nitration of an aniline derivative typically proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids. The position of substitution on the aromatic ring is directed by the existing substituents. The amino group is a strong activating group and is ortho-, para-directing. However, under strongly acidic conditions, it is protonated to form the anilinium ion, which is a deactivating, meta-directing group. The outcome of the nitration can therefore be sensitive to the reaction conditions.
The bromination of anilines is also an electrophilic aromatic substitution. The reactivity of the aniline ring often necessitates the use of milder brominating agents or protection of the amino group to prevent over-bromination. The directing effects of the substituents on the ring determine the position of the incoming bromine atom.
Nucleophilic N-Alkylation: The introduction of the butyl group onto the nitrogen atom is typically achieved through a nucleophilic substitution reaction, where the nitrogen atom of the bromo-nitroaniline acts as a nucleophile, attacking an alkyl halide like butyl bromide. evitachem.com The presence of a base is often required to deprotonate the aniline nitrogen, increasing its nucleophilicity. evitachem.com
Advanced Mechanistic Studies: More complex reactions, such as the Buchwald-Hartwig coupling used to synthesize related diarylamines, involve a catalytic cycle with a palladium catalyst. acs.org The mechanism involves oxidative addition, ligand exchange, and reductive elimination steps.
Investigations into the Kornblum substitution, where a nitro group displaces a bromine atom alpha to a carbonyl group, have shown that the mechanism can be more complex than a simple Sₙ1 or Sₙ2 pathway, with evidence for a negatively-charged transition state under certain conditions. researchgate.net While not directly involved in the primary synthesis of this compound, such studies highlight the nuanced mechanistic possibilities in related chemical transformations.
Chemical Reactivity and Reaction Mechanisms of 2 Bromo N Butyl 4 Nitroaniline
Reduction Pathways of the Nitro Moiety
The nitro group is a primary site of chemical reactivity in 2-Bromo-N-butyl-4-nitroaniline, readily undergoing reduction through various pathways to yield the corresponding amine, 2-Bromo-N-butyl-benzene-1,4-diamine. This transformation is a pivotal step in the synthetic utility of the parent compound, as the resulting diamine is a versatile precursor for dyes and pharmaceuticals. evitachem.comlookchem.com The reduction proceeds through a six-electron transfer, typically involving nitroso and hydroxylamine (B1172632) intermediates. evitachem.com
Catalytic Hydrogenation and Selective Reduction Techniques
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups. researchgate.netsmolecule.com For substrates like this compound, the primary challenge is achieving chemoselectivity—reducing the nitro group without causing hydrodebromination (the removal of the bromine atom).
Standard catalysts such as Palladium on carbon (Pd/C) with hydrogen gas are effective for this transformation. nih.gov To enhance selectivity and avoid the loss of the bromine atom, catalytic transfer hydrogenation methods are often employed. These methods use a hydrogen donor in situ, which can offer milder reaction conditions. A highly effective system for the selective reduction of halogenated nitroarenes involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst. rsc.org This method has been shown to be effective for a wide range of bromo, chloro, and iodo-substituted nitroarenes, providing the corresponding halogenated anilines in good yields. rsc.org Other catalytic systems, such as those based on Urushibara nickel, have also been used for the hydrogenation of related compounds like 4-bromo-2-nitroaniline (B116644). wikipedia.org
| Catalyst System | Hydrogen Source | Solvent | Key Features | Citations |
| Pd/C | H₂ (gas) | Ethanol/Methanol | Standard, efficient method. | nih.gov |
| Pd/C | Hydrazine Hydrate | Methanol | High chemoselectivity for halogenated nitroarenes. | rsc.org |
| Ni/SiO₂ | Hydrazine Hydrate | Not specified | Highly efficient and reusable for various nitroaromatics. | testbook.com |
| Urushibara Nickel | H₂ (gas) | Not specified | Used for hydrogenation of 4-bromo-2-nitroaniline. | wikipedia.org |
Non-Catalytic Electron Transfer Reductions
Non-catalytic methods, often employing metals in acidic media, provide an alternative route for nitro group reduction. These reactions are typically single-electron transfer (SET) processes. nih.gov Common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl. evitachem.comresearchgate.netsmolecule.comarchive.org These classical methods are robust and widely used in laboratory synthesis.
The general mechanism for these reductions involves the transfer of six electrons from the metal to the nitroaromatic compound, with protons supplied by the acidic medium. The reaction is understood to proceed through nitroso and hydroxylamine intermediates before the final amine is formed. evitachem.com More modern, mild, and chemoselective non-catalytic methods have also been developed, such as the use of samarium(0) metal with a catalytic amount of a bipyridinium salt, which demonstrates good functional group tolerance. lookchem.com Another metal-free option involves using tetrahydroxydiboron (B82485) in water, which selectively reduces aromatic nitro compounds at room temperature. lookchem.com
Nucleophilic Substitution Reactions Involving the Aromatic Bromine Atom
The bromine atom at the C-2 position of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the para-nitro group. This makes Aromatic Nucleophilic Substitution (SNAr) a key reaction pathway for this molecule.
Aromatic Nucleophilic Substitution (SNAr) Dynamics and Scope
The SNAr mechanism is the primary pathway for nucleophilic substitution on the aromatic ring of this compound. testbook.com The reaction is facilitated by the presence of the nitro group, which is a powerful activating group for SNAr reactions. dalalinstitute.com This group stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance, particularly when it is positioned ortho or para to the leaving group (in this case, the bromide ion). testbook.commasterorganicchemistry.com
The mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). This step is typically the rate-determining step. masterorganicchemistry.com
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
The scope of nucleophiles that can participate in SNAr reactions with activated aryl halides is broad and includes amines, alkoxides, hydroxides, and thiolates. testbook.com For instance, related compounds like 2-chloro-4-nitroaniline (B86195) react with sodium hydroxide (B78521) to yield 2-amino-4-nitrophenol. testbook.com The kinetics of these reactions are influenced by the nucleophile's strength and the solvent system used. nih.gov Stronger nucleophiles generally lead to faster reaction rates. nih.gov
| Substrate (Analogue) | Nucleophile | Product (Analogue) | Key Observation | Citations |
| 2-Chloro-4-nitroaniline | NaOH | 2-Amino-4-nitrophenol | Classic example of SNAr with hydroxide. | testbook.com |
| 2,4-Dinitrohalobenzene | Piperidine | N-(2,4-dinitrophenyl)piperidine | Rate order F > Cl > Br > I, showing C-X bond breaking is not rate-determining. | masterorganicchemistry.com |
| 2-Bromo-5-nitrothiophene | Piperidine | 2-(Piperidin-1-yl)-5-nitrothiophene | Rate coefficients vary significantly with solvent composition. | researchgate.net |
| 1-Bromo-4-nitrobenzene | Cyanide (CN⁻) | m-Bromobenzoic acid | Proceeds via the von Richter rearrangement, an alternative pathway. | dalalinstitute.com |
Stereochemical Aspects of SN2-like Substitutions at Peripheral Centers
Direct intermolecular nucleophilic substitution (SN2) at the N-butyl group of this compound is not a commonly reported or favored reaction. The carbon atoms of the butyl chain are not highly electrophilic, and the molecule possesses more reactive sites, namely the activated C-Br bond and the nitro group.
However, interesting reactivity involving the N-butyl chain has been observed under specific conditions. In mass spectrometry studies involving collisional activation, protonated N-alkyl-2-nitroanilines (close analogues of the title compound) undergo an unusual intramolecular oxidation. nih.gov This gas-phase reaction involves the transfer of an oxygen atom from the nitro group to the first or second carbon of the alkyl chain, followed by the elimination of a carboxylic acid or an alcohol. nih.gov For protonated N-butyl-2-nitroaniline, this results in the competitive loss of butanoic acid and propanol. nih.gov This process highlights a potential, albeit non-classical, reaction pathway involving the peripheral N-butyl group, driven by the proximity and reactivity of the protonated nitro group.
Functional Group Interconversions and Advanced Coupling Reactions
The bromine atom in this compound serves as a versatile handle for advanced carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling. smolecule.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki Coupling: This reaction pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. Suzuki couplings have been demonstrated on related substrates like 4-bromoaniline (B143363) and 2,6-dibromo-4-nitroaniline, showing good to excellent yields with a variety of aryl boronic acids. researchgate.net The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand (e.g., XPhos). nih.gov
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. The reaction has been successfully applied to bromo-nitroaniline systems. For instance, the coupling of various anilines with bromo-estrone derivatives proceeded in high yields, with nitroanilines being particularly effective coupling partners. beilstein-journals.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an arylalkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. wikipedia.org This method allows for the introduction of alkyne functionalities, which can be further elaborated.
The product of nitro reduction, 2-Bromo-N-butyl-benzene-1,4-diamine, also opens up further avenues for functionalization. The newly formed primary amine can undergo diazotization or be acylated to form amides, providing another point for molecular diversification. lookchem.com
Oxidative Transformations of the N-Butyl Side Chain
The N-butyl group of this compound, while generally stable, can undergo oxidative transformations under specific and often vigorous conditions. The reactivity of the alkyl side-chain is influenced by the adjacent nitrogen atom and the electronic nature of the aromatic ring.
Detailed research findings indicate that the benzylic hydrogens on the carbon atom attached to the amine nitrogen are activated and thus susceptible to oxidative degradation. msu.edu Strong oxidizing agents can convert the N-butyl group into other functionalities. Under harsh oxidative conditions, for example, the butyl group can be transformed into a carboxylic acid. evitachem.com This type of reaction proceeds through the oxidation of the carbon atom alpha to the nitrogen. The electron-withdrawing nature of the nitro- and bromo-substituted aromatic ring can influence the susceptibility of the N-butyl chain to oxidation.
| Transformation | Oxidizing Agent | Product | Reference |
| N-Butyl to Carboxylic Acid | Strong Oxidants | N-(2-Bromo-4-nitrophenyl)amino-butanoic acid | evitachem.com |
This table is illustrative and based on general principles of N-alkyl side-chain oxidation.
Palladium-Catalyzed and Other Transition Metal-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling amines with aryl halides. wikipedia.org This reaction is highly versatile, although its efficiency can be influenced by steric factors. wikipedia.orgorganic-chemistry.org For instance, the presence of larger N-alkyl groups, such as the butyl group in the target molecule, can sometimes decrease reaction yields due to steric hindrance at the catalyst's active site, necessitating optimization of reaction conditions or ligand choice. The development of sterically hindered and electron-rich phosphine ligands has significantly broadened the scope of this reaction, allowing for the coupling of a wide array of aryl halides and amines. wikipedia.orgacs.org Nickel has also been explored as a more cost-effective catalyst for similar C-N bond-forming reactions. nih.gov
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, involving the palladium-catalyzed reaction between organoboron compounds and organic halides to form C-C bonds. tcichemicals.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl structures or other conjugated systems. The reaction typically proceeds under mild conditions in the presence of a palladium catalyst and a base. tcichemicals.com Similar to the Buchwald-Hartwig reaction, steric hindrance from the N-butyl group can influence reaction rates, potentially requiring the use of bulky ligands to achieve high yields. Nickel catalysts have also been shown to be effective for Suzuki-Miyaura couplings, sometimes offering advantages over palladium for specific substrates. tcichemicals.comnih.gov
| Reaction Type | Catalyst/Ligand System | Coupling Partner | Product Type | Reference |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligands | Primary/Secondary Amines | N,N'-Disubstituted Anilines | wikipedia.orgacs.org |
| Suzuki-Miyaura Coupling | Palladium / Phosphine Ligands | Aryl/Vinyl Boronic Acids | 2-Aryl-N-butyl-4-nitroanilines | tcichemicals.com |
| Copper-Catalyzed C-N Coupling | Copper Catalyst | Thiourea | 2-Aminobenzothiazole derivatives | nih.gov |
This table summarizes general cross-coupling reactions applicable to 2-bromoaniline (B46623) derivatives.
Other transition metals, particularly copper, have been employed in cross-coupling reactions involving similar bromoaniline scaffolds. For example, copper-catalyzed domino C-N cross-coupling reactions have been developed for the synthesis of complex heterocyclic structures from bromo precursors. nih.gov
Intramolecular Cyclization and Ring-Forming Processes
The specific arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. These reactions often involve the formation of a new ring by connecting two of the existing functional groups.
A prominent application is the synthesis of benzimidazoles . This typically requires a preliminary reduction of the 4-nitro group to an amino group, generating a 2-bromo-N¹-butylbenzene-1,4-diamine intermediate. evitachem.com This ortho-halo diamine can then undergo intramolecular cyclization. Copper- and palladium-catalyzed methods are known to facilitate the intramolecular C-N bond formation to construct the imidazole (B134444) ring. rsc.orgresearchgate.net One-pot procedures involving the reductive cyclocondensation of 2-nitroanilines with various reagents are also established methods for creating benzimidazole (B57391) scaffolds. pcbiochemres.com
Another synthetic route involves the direct cyclization of N-alkyl-2-nitroaniline derivatives. Under basic conditions, these compounds can cyclize to form benzimidazole N-oxides . researchgate.net This process involves an intramolecular nucleophilic attack, where the N-butyl group participates in the ring formation.
Furthermore, intramolecular cyclization can occur between the ortho-bromo substituent and the secondary amine. The displacement of the bromide by the anionic nitrogen nucleophile, formed under basic conditions, is a known strategy for forming N-heterocycles. psu.edu The success and rate of such ring-closure reactions are highly dependent on the size of the ring being formed. psu.edu In some cases, reaction with specific reagents can lead to other heterocyclic systems, such as benzothiazoles. researchgate.net
| Cyclization Product | Key Transformation | Catalyst/Reagent | Reference |
| Benzimidazole | Reduction of nitro group, then intramolecular C-N coupling | 1. Reductant (e.g., SnCl₂, H₂/Pd) 2. Cu or Pd catalyst | evitachem.comrsc.orgpcbiochemres.com |
| Benzimidazole N-oxide | Base-mediated cyclization of the N-alkyl-2-nitroaniline | NaOH | researchgate.net |
| Benzothiazole | Reaction with a sulfur-containing reagent followed by cyclization | Appel's salt | researchgate.net |
This table outlines key intramolecular cyclization pathways for 2-bromo-4-nitroaniline (B50497) derivatives.
Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research
A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available research on the advanced spectroscopic characterization of the chemical compound this compound. Despite its availability from chemical suppliers and its potential utility as a chemical intermediate, detailed experimental and theoretical analyses of its structural and electronic properties appear to be unpublished or not widely disseminated.
The synthesis of this compound is generally understood to follow a multi-step process. This typically involves the nitration of an aniline (B41778) precursor, followed by bromination and subsequent N-alkylation with a butyl group to yield the final product. evitachem.com This compound serves as an intermediate in the synthesis of various organic materials, including dyes and potentially pharmaceuticals. evitachem.com
However, a thorough search for specific data pertaining to its spectroscopic and structural elucidation, as outlined for a detailed scientific article, did not yield the necessary information. Specifically, no experimental data or theoretical calculations were found for the following analytical techniques for this compound:
Vibrational Spectroscopy (FTIR, Raman): No published spectra or detailed vibrational mode assignments are available.
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR): Information on its electronic band gap, optical quality parameters, or the effects of solvents on its chromophoric behavior is not present in the surveyed literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shift data and structural assignments from Proton (¹H), Carbon (¹³C), Nitrogen (¹⁵N), or Oxygen (¹⁷O) NMR studies are not publicly documented.
Without access to this fundamental spectroscopic data, a scientifically rigorous article detailing the advanced characterization and structural elucidation of this compound cannot be constructed. The creation of data tables and in-depth analysis for each specified section is therefore not possible at this time based on existing, publicly accessible information. Further empirical research would be required to generate the data necessary to fulfill the requested detailed analysis.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for the structural elucidation of "2-Bromo-N-butyl-4-nitroaniline." By providing precise information on the molecular mass and revealing characteristic fragmentation patterns, it allows for the confirmation of the compound's identity and offers insights into its chemical structure. The molecular formula of "this compound" is C₁₀H₁₃BrN₂O₂, corresponding to a molecular weight of approximately 273.13 g/mol .
Under electron ionization (EI) conditions, the molecule is expected to yield a distinct mass spectrum characterized by a molecular ion peak and a series of fragment ions. The presence of a bromine atom is a key diagnostic feature, as it results in a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, separated by two mass-to-charge (m/z) units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Detailed Research Findings
The initial ionization would form the molecular ion [C₁₀H₁₃BrN₂O₂]⁺˙. Key fragmentation processes are expected to include:
Loss of the Butyl Group: A primary fragmentation pathway for N-alkylated anilines involves the cleavage of the alkyl chain. For "this compound," this would involve the loss of a butyl radical (•C₄H₉) or a butene molecule (C₄H₈) through rearrangement. The loss of a propyl radical (•C₃H₇) via cleavage of the C-C bond beta to the nitrogen is also a common fragmentation for N-butyl amines, leading to a significant ion.
Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose nitro (NO₂) and nitroso (NO) groups. The spectrum would likely show peaks corresponding to the loss of a nitro radical ([M-NO₂]⁺) and subsequent loss of carbon monoxide ([M-NO₂-CO]⁺).
Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical ([M-Br]⁺), leading to a prominent fragment ion.
Based on the fragmentation patterns of analogous compounds like N-butylaniline, bromo-nitrobenzene, and 4-nitroaniline (B120555), a plausible fragmentation scheme can be constructed. For instance, the mass spectrum of N-butylaniline shows a base peak resulting from the loss of a propyl radical. Similarly, nitroanilines are known to fragment through the loss of NO and NO₂ groups.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
The following table outlines the predicted major fragment ions for "this compound" under electron ionization mass spectrometry. The m/z values are calculated based on the most abundant isotopes (⁷⁹Br).
| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula of Fragment | Plausible Origin |
| 273/275 | Molecular Ion | [C₁₀H₁₃BrN₂O₂]⁺˙ | Ionization of the parent molecule |
| 227/229 | [M - NO₂]⁺ | [C₁₀H₁₃BrN]⁺˙ | Loss of a nitro radical |
| 216/218 | [M - C₄H₉]⁺ | [C₆H₄BrN₂O₂]⁺ | Loss of a butyl radical |
| 194 | [M - Br]⁺ | [C₁₀H₁₃N₂O₂]⁺ | Loss of a bromine radical |
| 170/172 | [M - C₃H₇ - NO₂]⁺ | [C₇H₇BrN]⁺˙ | Loss of a propyl radical followed by loss of a nitro radical |
| 148 | [M - Br - NO₂]⁺ | [C₁₀H₁₃N]⁺˙ | Loss of bromine and nitro radicals |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently used to determine the optimized geometry and electronic characteristics of organic molecules. For 2-Bromo-N-butyl-4-nitroaniline, DFT calculations, likely using a basis set such as B3LYP/6-311++G(d,p), would be the standard approach to obtain a detailed understanding of its conformational landscape and electronic properties.
Optimized Molecular Conformations and Energetic Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular conformation. This process involves minimizing the molecule's energy to find its ground state geometry. For this compound, this would involve analyzing the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the butyl group, the nitro group, and the bromine atom relative to the aniline (B41778) ring. Studies on the related compound 2-bromo-4-nitroaniline (B50497) have shown that the molecule is essentially planar, with a very small dihedral angle between the nitro group and the aromatic ring. An intramolecular hydrogen bond between the amine hydrogen and the bromine atom helps to stabilize this planar conformation. Similar effects would be expected in the N-butyl derivative, though the flexibility of the butyl chain could introduce additional stable conformations (conformers) with slightly different energies.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Br | --- | --- | --- |
| C-N (nitro) | --- | --- | --- |
| C-N (amine) | --- | --- | --- |
| N-C (butyl) | --- | --- | --- |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. In push-pull molecules like substituted nitroanilines, the HOMO is typically localized on the electron-donating part of the molecule (the N-butylamino group and the phenyl ring), while the LUMO is centered on the electron-accepting part (the nitro group). A small HOMO-LUMO gap generally indicates high chemical reactivity and is associated with significant intramolecular charge transfer (ICT), a key characteristic for nonlinear optical materials.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | --- |
| ELUMO | --- |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atoms of the nitro group and a positive potential (blue) around the hydrogen atom of the amino group, providing insight into its intermolecular interaction capabilities.
Quantum Chemical Studies of Linear and Nonlinear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer, often called "push-pull" systems, are of great interest for their nonlinear optical (NLO) properties. These properties are essential for applications in optoelectronics, such as frequency conversion and optical switching. The presence of the electron-donating N-butylamino group and the electron-withdrawing nitro group on the aniline ring suggests that this compound could exhibit NLO behavior.
Evaluation of Second Harmonic Generation (SHG) Efficiency
Second Harmonic Generation (SHG) is an NLO phenomenon where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a key metric for NLO materials. Experimental techniques like the Kurtz-Perry powder method are used to measure SHG efficiency relative to a standard material like Potassium Dihydrogen Phosphate (KDP) or Urea. smolecule.comsigmaaldrich.com Theoretical calculations can predict this efficiency. Studies on similar compounds like N-butyl-4-nitroaniline and 4-bromo-2-nitroaniline (B116644) have confirmed significant SHG activity, suggesting that this compound would also be a promising candidate for SHG applications. smolecule.comsigmaaldrich.com
Theoretical Determination of Molecular Hyperpolarizability
The NLO response of a molecule is quantified by its molecular hyperpolarizability. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. A large value of β is a prerequisite for a high SHG efficiency. Computational methods, specifically DFT, can be used to calculate the components of the β tensor and the total hyperpolarizability (βtot). For push-pull molecules, β is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated system that connects them. Quantum chemical evaluations for related nitroanilines have reported significant hyperpolarizability values, which arise from the efficient intramolecular charge transfer from the amine donor to the nitro acceptor. smolecule.com
Table 3: Hypothetical First Hyperpolarizability Data for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Hyperpolarizability Component | Value (a.u.) |
|---|---|
| βxxx | --- |
| βxyy | --- |
| βxzz | --- |
Computational Exploration of Intramolecular and Intermolecular Interactions
The arrangement of atoms and functional groups in this compound gives rise to a complex landscape of non-covalent interactions that govern its physical and chemical behavior. Computational methods are indispensable for dissecting these forces.
The structure of this compound contains several functional groups capable of forming non-covalent bonds. The secondary amine group (-NH-) provides a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the bromine atom can act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, an interaction where it acts as an electrophilic species.
Hydrogen Bonding: In the solid state, molecules like this compound are expected to form intermolecular hydrogen bonds. Computational studies on analogous compounds, such as 4-Bromo-2-chloroaniline, have revealed the presence of N–H⋯N and N–H⋯Br hydrogen bonds that create sheet-like structures in the crystal lattice. For this compound, the primary intermolecular hydrogen bond would likely be an N-H···O interaction, where the amine hydrogen connects to one of the oxygen atoms of the nitro group on an adjacent molecule. This is a common and relatively strong interaction in nitroanilines. rsc.org Intramolecular hydrogen bonding between the amine hydrogen and the ortho-bromo substituent is also a possibility, though it would be part of a strained five-membered ring and likely weaker than intermolecular alternatives.
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This occurs because the electron density around the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis. This positive region can interact favorably with nucleophiles or Lewis bases, such as the oxygen atoms of the nitro group or the nitrogen of the amine group on another molecule. nsf.gov Theoretical studies on related compounds like 2-bromo-4-nitroaniline have noted its potential to form halogen bonding complexes. dntb.gov.ua Computational models can quantify the strength and directionality of these C-Br···O or C-Br···N interactions, which can significantly influence crystal packing and molecular recognition.
A summary of potential non-covalent interactions is presented below.
| Interaction Type | Donor | Acceptor | Nature |
| Intermolecular Hydrogen Bond | N-H (Amine) | O (Nitro Group) | Strong, directional interaction influencing crystal packing. |
| Intermolecular Hydrogen Bond | N-H (Amine) | Br (Bromo) | Weaker than N-H···O, but contributes to lattice stability. |
| Halogen Bond | C-Br | O (Nitro Group) | Directional interaction contributing to supramolecular assembly. nsf.govdntb.gov.ua |
| Halogen Bond | C-Br | N (Amine) | A potential, though likely weaker, directional interaction. |
The flexibility of the N-butyl group and its attachment to the aniline nitrogen means that this compound can exist in multiple conformations. Conformational analysis, typically performed by scanning the potential energy surface (PES), is a computational technique used to identify stable conformers and the energy barriers that separate them. uni-muenchen.deresearchgate.net
A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. uni-muenchen.de For this compound, key rotational barriers include:
Rotation around the C(aryl)-N(amine) bond: This rotation would be hindered by steric clashes between the butyl group and the ortho-bromo substituent.
Rotation around the N(amine)-C(butyl) bond: This determines the orientation of the butyl chain relative to the aromatic ring.
Rotations within the butyl chain (C-C bonds): These rotations lead to different chain conformations (e.g., anti vs. gauche).
The results of a PES scan are typically plotted as relative energy versus the dihedral angle, revealing energy minima (stable conformers) and energy maxima (transition states for rotation). researchgate.net While specific experimental or calculated data for this compound is not available, the table below provides an illustrative example of what a computational study of the C(aryl)-N(amine) bond rotation might yield.
| Dihedral Angle (H-N-C-Br) (Degrees) | Relative Energy (kJ/mol) (Illustrative) | Conformation |
| 0 | 15.0 | Eclipsed (Transition State) |
| 60 | 2.5 | Gauche-like |
| 120 | 8.0 | Eclipsed-like |
| 180 | 0.0 | Staggered (Energy Minimum) |
Note: The data in this table is illustrative to demonstrate the output of a PES scan and is not based on published results for this specific molecule.
Analysis of Hydrogen Bonding Networks and Halogen Bonds
Theoretical Prediction of Chemical Reactivity and Catalytic Pathways
Quantum chemical calculations can predict the reactivity of this compound by mapping its electronic properties. Tools like Molecular Electrostatic Potential (MEP) surfaces and analysis of Frontier Molecular Orbitals (HOMO and LUMO) are particularly useful. researchgate.netresearchgate.net
The MEP surface visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net
Nucleophilic Regions (Negative Potential): For this compound, the most negative potential is expected around the oxygen atoms of the nitro group, making them sites for electrophilic attack or coordination to Lewis acids.
Electrophilic Regions (Positive Potential): Positive potential is anticipated over the amine hydrogen (acidic proton) and, significantly, along the C-Br bond axis (the σ-hole), which is indicative of its halogen bonding capability. nsf.gov The aromatic protons will also exhibit positive potential.
The presence of the strong electron-withdrawing nitro group and the electronegative bromine atom deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups make the ring more susceptible to nucleophilic aromatic substitution, particularly displacement of the bromine atom. evitachem.com
Theoretical studies can also model the complete energy profiles of chemical reactions, including catalytic pathways. For instance, the reduction of the nitro group to an amine is a common reaction. evitachem.com A computational study could model this transformation using a catalyst, calculating the energies of intermediates and transition states to determine the most favorable pathway. Similarly, palladium-catalyzed cross-coupling reactions at the C-Br bond are feasible. acs.org Theoretical modeling of such a catalytic cycle would involve calculating the energetics of key steps like oxidative addition, ligand exchange, and reductive elimination, thereby providing a deep understanding of the reaction mechanism at a molecular level.
The table below summarizes the predicted reactivity at different sites of the molecule.
| Molecular Site | Predicted Reactivity | Influencing Factors | Potential Reactions |
| Nitro Group (-NO₂) | Susceptible to reduction | Strong electron-withdrawing character | Reduction to amine (-NH₂) using catalysts. evitachem.com |
| Bromo Substituent (-Br) | Site for nucleophilic substitution and cross-coupling | Good leaving group, ring is electron-deficient | Nucleophilic aromatic substitution, Suzuki/Buchwald-Hartwig coupling. evitachem.comacs.org |
| Aromatic Ring | Deactivated towards electrophilic attack | Electron-withdrawing effects of -NO₂ and -Br groups | Limited electrophilic substitution. |
| Amine Proton (-NH-) | Acidic | Resonance stabilization and inductive effects | Deprotonation by a strong base. |
Crystallographic Analysis and Solid State Architecture
Single-Crystal X-ray Diffraction for Precise Crystal Structure Determination
No public data available.
No public data available.
No public data available.
Unit Cell Parameters, Space Group, and Molecular Asymmetry
Crystal Growth Methodologies and Polymorphism
No public data available.
No public data available.
No public data available.
Optimization of Slow Solvent Evaporation and Other Crystallization Techniques
Influence of Molecular Structure on Supramolecular Assembly and Material Properties
No public data available.
Derivatization, Functionalization, and Structure Activity Relationship Sar Exploration
Systematic Modification of the Nitro Group for Diverse Functionalization
The nitro group at the 4-position of 2-Bromo-N-butyl-4-nitroaniline is a key site for functionalization, primarily through its reduction to an amino group. This transformation converts the electron-withdrawing nature of the nitro group into the electron-donating character of an amine, significantly altering the molecule's electronic properties and reactivity. evitachem.comresearchgate.net This reduction is a pivotal step in the synthesis of more complex molecules, creating a diamino-substituted benzene (B151609) ring that can undergo further reactions.
Commonly, the reduction is achieved using reagents like hydrogen gas with a palladium catalyst or tin(II) chloride. evitachem.com Metal-free methods using reagents such as tetrahydroxydiboron (B82485) have also been developed for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org For dinitroarenes, selective reduction to the corresponding nitroaniline is also possible, highlighting the fine control that can be achieved. organic-chemistry.org
The resulting amine, 2-bromo-N1-butylbenzene-1,4-diamine, opens up numerous synthetic possibilities. For instance, the newly formed primary amine can be acylated, alkylated, or used in condensation reactions to build larger, more complex molecular frameworks. This strategic reduction is fundamental in generating libraries of compounds for structure-activity relationship (SAR) studies.
Table 1: Selected Methods for Nitro Group Reduction
| Starting Material | Reagent(s) | Product | Key Application of Product |
|---|---|---|---|
| Aromatic Nitro Compound | H₂/Pd catalyst | Aromatic Amine | Intermediate for further functionalization |
| Aromatic Nitro Compound | SnCl₂ | Aromatic Amine | Precursor for diamine derivatives |
| Aromatic Nitro Compound | Tetrahydroxydiboron | Aromatic Amine | Metal-free synthesis pathway |
Utilization of the Bromine Atom as a Versatile Synthetic Handle
The bromine atom at the 2-position is an exceptionally versatile synthetic handle, primarily leveraged in palladium-catalyzed cross-coupling reactions. smolecule.com Its presence allows for the regioselective formation of new bonds, making it indispensable for elaborating the aromatic core. The reactivity of the bromine is influenced by the electronic effects of the other substituents on the ring. smolecule.com
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The bromine atom readily participates in a variety of powerful cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-aniline derivative with an organoboron compound (boronic acid or ester) to form a new C-C bond. It has been successfully applied to 2-bromo-4-nitroaniline (B50497) derivatives to couple them with partners like 2-ethoxy-1-naphthalene boronic acid, yielding complex biaryl structures. nih.gov Concerns about competing Buchwald-Hartwig amination using the aniline's N-H group can arise, but the electron-withdrawing nitro group deactivates the amine, favoring the Suzuki pathway. reddit.com
Buchwald-Hartwig Amination: This is a cornerstone reaction for forming C-N bonds. Research has shown that various 1-bromo-2-nitrobenzene (B46134) derivatives can be coupled with anilines using this method to create bis(2-nitrophenyl)amine (B107571) structures. acs.org This reaction is highly effective for synthesizing a wide range of arylamine derivatives. acs.org
Other Coupling Reactions: The bromine atom also enables participation in other palladium- or copper-catalyzed reactions like the Sonogashira, Negishi, and Stille couplings, allowing for the introduction of alkynyl, alkyl, and other organic fragments, respectively. smolecule.com Copper-catalyzed Ullmann-type reactions are also a viable, ligand-free method for forming C-O and C-N bonds with bromo-nitroaromatic compounds. researchgate.netmdpi.com
Introduction of Diverse Substituents onto the Aromatic Core
Beyond cross-coupling, the bromine atom can be replaced through other mechanisms, such as nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group in the para position activates the ring for such substitutions. evitachem.com This allows for the introduction of a wide array of nucleophiles, including amines and thiols, to displace the bromine atom and further diversify the molecular structure. smolecule.com
Table 2: Key Cross-Coupling Reactions Utilizing the Bromine Atom
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acids/Esters | C-C | Pd(PPh₃)₄ / K₂CO₃ |
| Buchwald-Hartwig | Amines | C-N | Pd(OAc)₂ / RuPhos / Cs₂CO₃ |
| Sonogashira | Terminal Alkynes | C-C (sp) | Pd/Cu catalysts |
| Ullmann Coupling | Alcohols, Amines | C-O, C-N | CuI / Base (e.g., KF/Fe₃O₄) |
N-Alkylation and Side Chain Engineering for Tunable Properties
The N-butyl group is typically introduced via alkylation of a precursor aniline (B41778) with butyl bromide in the presence of a base like potassium carbonate. evitachem.com The nature of this side chain is critical as it can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and its interaction with biological targets.
Further "side chain engineering" can be explored to tune these properties. While direct modification of the existing butyl group is less common, a library of analogs can be created by employing different alkyl halides during the initial synthesis. For example, using longer or branched alkyl chains, or chains containing other functional groups (e.g., ethers, esters), can modulate the molecule's pharmacokinetic profile in drug discovery contexts. utrgv.edu
The direct N-alkylation of anilines is a well-established method, with reagents like cesium carbonate in DMF being effective for promoting mono-N-alkylation while suppressing the formation of undesired dialkylated products. researchgate.net This chemoselectivity is crucial for synthesizing a clean panel of derivatives with varied N-alkyl side chains for SAR studies.
Computational and Experimental Approaches to Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of this compound derivatives and their functional properties is paramount for targeted design. This is achieved through a combination of experimental synthesis and testing, alongside computational modeling.
Experimental SAR: This involves synthesizing a series of analogs where each of the three functional sites (nitro group, bromine atom, N-butyl chain) is systematically modified. These analogs are then tested in biological or material science assays. For example, in medicinal chemistry, SAR studies on related nitroaniline scaffolds have been conducted to optimize activity against various targets. upenn.edu Studies on quinoxaline (B1680401) ureas, for instance, involved synthesizing numerous analogs by modifying substituents on an aniline core to improve potency and bioavailability for cancer therapy. nih.gov Initial SAR studies on related compounds have shown that the nitro group is often essential for activity and that substitution at other positions with groups like halogens can enhance immunological or other biological effects. nih.gov
Computational Approaches: Theoretical calculations provide deep insights into the molecule's electronic structure, which governs its reactivity and interactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic and nucleophilic regions of the molecule, which is crucial for predicting how it will interact with other molecules or biological targets. researchgate.net
Non-Covalent Interaction (NCI) Analysis: Techniques like Hirshfeld surface analysis and RDG plots help in understanding and quantifying the non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the crystal structure or a ligand-receptor complex. researchgate.netresearchgate.net
These computational tools allow researchers to rationalize experimental findings and predict which modifications are most likely to yield improved properties, thereby guiding more efficient and targeted synthetic efforts.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Intermediate in Fine Chemical Synthesis
In the realm of fine chemical production, 2-Bromo-N-butyl-4-nitroaniline serves as a crucial intermediate, a foundational molecule that is transformed through subsequent chemical reactions into more complex, high-value products. evitachem.com Its distinct functional groups—the secondary amine, the nitro group, and the halogen—offer multiple reaction sites for synthetic chemists to build upon.
Precursor for Advanced Dyes and Functional Pigments
The core structure of this compound is characteristic of a "push-pull" system, where electron density is pushed from the amino group and pulled by the nitro group across the aromatic ring. This intramolecular charge-transfer (ICT) is a fundamental principle behind many organic chromophores. rsc.org Consequently, this compound and its close relatives are used as precursors in the synthesis of specialized dyes. evitachem.comchemicalbook.com For instance, related bromo-nitroaniline derivatives are foundational in creating certain disperse dyes, such as those used for coloring synthetic fibers. chemicalbook.com The synthesis of a related compound, 2-bromo-4-N-methyl-p-nitroaniline, has been explicitly identified as a common dyestuff intermediate, highlighting the importance of this molecular class in the dye industry. google.com
Building Block for Pharmaceutical Intermediates and Scaffolds
The bromo-nitroaniline scaffold is a recognized building block in the synthesis of pharmaceutical intermediates. evitachem.comchemicalbook.com The versatile reactivity of this structure allows for its incorporation into more complex molecules with potential biological activity. Research on the closely related compound 2-bromo-4-nitroaniline (B50497) has shown its utility as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives that exhibit in-vitro antibacterial and antifungal properties. chemicalbook.com Furthermore, it has been used as a starting material for creating dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase, which are investigated as potential agents against Chagas disease. chemicalbook.com These examples underscore the value of the 2-bromo-4-nitroaniline framework as a scaffold for developing new therapeutic agents.
Integration into Novel Optoelectronic and Nonlinear Optical (NLO) Materials
The pronounced "push-pull" electronic structure of this compound makes it a molecule of significant interest for materials science, particularly in the fields of optoelectronics and nonlinear optics. Organic materials with high NLO activity are sought after for applications in optical signal processing and photonics. ripublication.com
Design and Synthesis of Organic Chromophores with Enhanced NLO Activity
Organic molecules featuring a π-electron system end-capped with electron donor (D) and acceptor (A) groups can exhibit significant NLO properties. rsc.org Research into analogous compounds demonstrates the potential of the this compound structure. A study on N-butyl-4-nitroaniline (lacking the bromine atom) involved its synthesis and growth as an organic chromophore crystal for NLO applications. researchgate.net Similarly, single crystals of 4-bromo-2-nitroaniline (B116644) have been grown and characterized as a new NLO material. ripublication.com Notably, the inclusion of a bromine atom has been found to substantially increase the Second Harmonic Generation (SHG) conversion efficiency compared to its non-brominated counterparts, making it a promising feature for enhancing NLO activity. ripublication.com
Table 1: NLO Properties of Related Aniline (B41778) Derivatives
| Compound | SHG Efficiency (vs. Urea) | Key Finding | Source |
|---|---|---|---|
| 4-bromo-2-nitroaniline | 1.2 times | Bromine substitution significantly increases SHG efficiency. | ripublication.com |
| m-nitro acetanilide | 0.037 times | Weak SHG conversion property. | ripublication.com |
Contribution to Charge Transfer Characteristics in Advanced Materials
The defining characteristic of a D-π-A molecule like this compound is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting nitro group. rsc.org This ICT creates a large molecular dipole moment and is responsible for the molecule's distinct optical properties. rsc.org The efficiency of this charge transfer is related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net
Quantum chemical studies on the related N-butyl-4-nitroaniline crystal have calculated the HOMO-LUMO energy gap to be 4.7062 eV, which aligns with the experimentally observed optical band gap. researchgate.net This energy gap is a critical parameter that confirms the molecule's potential for charge transfer and its high reactivity, which are essential for optoelectronic applications. researchgate.netresearchgate.net The asymmetric distribution of charge within the molecule facilitates these ICT pathways, making it a candidate for integration into materials where charge transfer is a desired mechanism. researchgate.net
Utility in Specialty Chemical Production for Polymers and Coatings
Beyond dyes and pharmaceuticals, this compound is utilized in the production of specialty chemicals, including those for advanced polymers and coatings. evitachem.com Its functional groups allow it to be chemically integrated into polymer backbones or used as a functional additive. For example, the nitro group can be chemically reduced to an amino group, providing an additional reactive site for polymerization processes like polyamide or polyimide formation. evitachem.com The bromine atom offers another handle for modification via cross-coupling reactions. This versatility allows for the creation of specialty polymers and coatings with tailored properties, such as specific refractive indices, enhanced thermal stability, or unique optical absorption characteristics derived from the embedded chromophore.
Application as a Reference Standard in Analytical and Spectroscopic Research
This compound is a distinct organic compound with specific physical and chemical properties that make it a useful reference standard in various analytical and spectroscopic research applications. As a reference standard, its primary role is to ensure the accuracy and reliability of analytical methods by providing a known benchmark for comparison. This is crucial for method validation, calibration of instruments, and in quality control processes. The purity and well-characterized nature of a reference standard are paramount for these applications.
While specific certificates of analysis for this compound are not broadly published, its utility as a reference material can be inferred from the analytical data available for closely related compounds and the general use of substituted nitroanilines in analytical chemistry. Reference materials from accredited bodies are typically accompanied by documentation detailing their purity, homogeneity, and stability, established through rigorous testing.
Detailed Research Findings
Research into substituted nitroanilines often involves their use as standards in chromatographic and spectroscopic methods. For instance, various nitroaniline derivatives are used to develop and validate methods for detecting and quantifying these compounds in environmental and industrial samples. nist.gov The defined structure of this compound, with its specific functional groups—a bromo group, a nitro group, and an N-butyl group—provides a unique chromatographic and spectroscopic signature.
In chromatography, a reference standard like this compound would be used to determine retention times and response factors. In spectroscopic analysis, it would provide a benchmark spectrum for the identification and quantification of the analyte.
Spectroscopic Data of a Related Compound: N-butyl-4-nitroaniline (NB4N)
The following data is for N-butyl-4-nitroaniline and is presented here to provide insight into the likely spectroscopic characteristics of this compound.
FTIR Spectroscopy : The experimental and theoretical vibrational spectra of NB4N have been analyzed. researchgate.net The presence of the N-H group, aromatic C-H, and the nitro group (NO2) would give rise to characteristic absorption bands. These would be key identifiers in an IR spectrum.
UV-Vis Spectroscopy : The UV-Vis absorption spectrum of NB4N shows a sharp cut-off wavelength at 235 nm, with a direct optical band gap of 4.83 eV. researchgate.net The presence of the bromine atom in this compound would likely cause a bathochromic (red) shift in the absorption spectrum due to its electron-withdrawing and size effects.
NMR Spectroscopy : While specific NMR data for this compound is not published, the proton (¹H) and carbon (¹³C) NMR spectra would be expected to show characteristic signals for the butyl group protons, as well as the aromatic protons. The substitution pattern on the benzene (B151609) ring would influence the chemical shifts and coupling constants of these aromatic protons.
The table below summarizes some of the key properties of this compound and the related compound N-butyl-4-nitroaniline for comparison.
| Property | This compound | N-butyl-4-nitroaniline |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ evitachem.com | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 273.13 g/mol evitachem.com | 192.22 g/mol |
| CAS Number | 1157464-19-1 evitachem.com | 58259-34-0 biosynce.com |
| UV-Vis λmax | Not reported | 235 nm researchgate.net |
| Optical Band Gap | Not reported | 4.83 eV researchgate.net |
Emerging Research Directions and Future Outlook
Exploration of Novel Catalytic Transformations for Sustainable Synthesis
The synthesis of substituted anilines, including 2-Bromo-N-butyl-4-nitroaniline, is traditionally reliant on methods that can involve harsh conditions and hazardous reagents. scranton.edu The future of its synthesis lies in the adoption of green chemistry principles, with a strong emphasis on novel catalytic systems that offer improved efficiency and a reduced environmental footprint. imist.macolab.ws
Research is moving towards metal- and additive-free methods, as well as microwave-assisted green synthesis, which can produce substituted anilines and phenols without the need for organic solvents. tandfonline.comrsc.org Microwave assistance, in particular, demonstrates value in developing greener synthetic routes due to its simplicity and eco-friendliness, making it a candidate for industrial-scale synthesis. tandfonline.com For the bromination step, a critical part of the synthesis, green methods are being developed that generate bromine in situ. One such method uses bromide-bromate salts in an aqueous acidic medium, which avoids organic solvents and allows for the recycling of the aqueous filtrate. researchgate.net Other approaches utilize catalyst systems like HBr-H2O2, which is economical and highly regioselective. researchgate.net
Catalysis is a cornerstone of these sustainable initiatives. colab.ws Various catalytic systems are being explored, including:
Palladium Catalysis : Systems like Pd/C with ethylene (B1197577) have been used to synthesize substituted anilines from cyclohexanones. acs.org
Copper Catalysis : Copper-catalyzed rearrangements of N-methoxyanilines provide an efficient route to meta-substituted anilines, overcoming challenges associated with traditional oxidation reactions. acs.org
Acid Catalysis : Lanthanum-catalyzed Petasis reactions under microwave irradiation have shown high yields for producing related amine derivatives. mdpi.com
These innovative catalytic approaches aim to enhance atom economy, reduce waste, and replace stoichiometric reagents with more sustainable catalytic alternatives, aligning with the core tenets of green chemistry. imist.macolab.ws
Table 1: Comparison of Conventional vs. Emerging Synthesis Approaches
| Feature | Conventional Methods | Emerging Catalytic Methods |
|---|---|---|
| Solvents | Often uses hazardous organic solvents (e.g., benzene (B151609), chlorinated solvents). scranton.eduimist.ma | Emphasizes aqueous media or solvent-free conditions. tandfonline.comresearchgate.net |
| Reagents | May use stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of reagents; in situ generation of reactants. colab.wsresearchgate.net |
| Energy | Often requires prolonged heating with conventional methods. | Employs energy-efficient techniques like microwave irradiation. tandfonline.commdpi.com |
| Byproducts | Can generate significant and hazardous waste streams. | Designed for higher atom economy and reduced byproducts; allows for catalyst and solvent recycling. imist.maresearchgate.net |
| Selectivity | May suffer from poor selectivity, leading to difficult purification. | Often provides high regioselectivity and product yields. researchgate.net |
Development of Advanced Spectroscopic and In Situ Probes for Reaction Monitoring
To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics and mechanisms is essential. This is driving the development of advanced spectroscopic tools for real-time, in situ monitoring. Such techniques allow chemists to "watch" a reaction as it happens, providing invaluable data for improving yield, minimizing byproducts, and ensuring process safety. colab.ws
For a molecule like this compound, key functional groups provide distinct spectroscopic handles.
FTIR Spectroscopy : The vibrational frequencies of the nitro (NO₂) and amine (N-H) groups can be monitored in real-time to track the consumption of starting materials and the formation of the product. The FTIR spectrum of the related N-butyl-4-nitroaniline has been studied, providing a basis for such analysis. researchgate.net
NMR Spectroscopy : High-resolution NMR (¹H, ¹³C, ¹⁵N) is a powerful tool for structural elucidation and can be adapted for reaction monitoring. mdpi.com For instance, ¹⁵N NMR provides direct information on the electronic state of the nitrogen atoms in both the amine and nitro groups, offering detailed insights into the reaction progress. mdpi.com
Beyond traditional spectroscopy, fluorescent probes are an emerging area for the highly sensitive and selective detection of nitroaniline compounds. osti.govresearchgate.net While primarily used for environmental sensing, the principles behind these probes, which often rely on photo-induced electron transfer (PET) mechanisms, could be adapted to create in situ probes for monitoring reaction concentrations with extremely low limits of detection. osti.gov
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry
The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize how chemical research is conducted. frontiersin.org For this compound and its derivatives, these computational tools offer the potential to accelerate discovery and optimization cycles significantly. nih.gov
Key applications in this domain include:
Prediction of Properties : ML algorithms can be trained on existing data from related molecules to predict the physicochemical and electronic properties of new compounds. frontiersin.orgscielo.br For example, ML models have been used to investigate the absorption spectra and electronic properties of p-nitroaniline derivatives by correlating them with Hammett's constants, which can help in designing molecules with specific optoelectronic characteristics. researchgate.netresearchgate.net
Reaction Optimization and Prediction : AI can predict the outcomes of chemical reactions, including yields and potential byproducts, under various conditions. nih.gov This predictive power allows for the in silico screening of numerous reaction parameters (catalysts, solvents, temperatures) to identify the optimal conditions before any experiments are run, saving time and resources. Hybrid DFT/ML models have already been developed to predict activation energies for reactions like nucleophilic aromatic substitution. nih.gov
Discovery of Synthetic Routes : Beyond optimizing known reactions, AI is being developed for computer-aided synthesis planning. These tools can propose novel synthetic pathways to a target molecule that human chemists might not have considered, potentially uncovering more efficient or sustainable routes. nih.gov
The performance of these predictive models relies heavily on the quality and quantity of the data used for training. researchgate.net As high-throughput experimentation generates vast datasets, the accuracy and utility of ML and AI in chemistry are expected to grow exponentially.
Sustainability Considerations in the Life Cycle of the Compound and its Derivatives
A holistic approach to green chemistry extends beyond the synthesis reaction itself to encompass the entire life cycle of a chemical product, from raw material sourcing to end-of-life disposal. colab.ws Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all stages of a product's life. scispace.comresearchgate.net
For this compound, which serves as an intermediate in the production of other chemicals like dyes or pharmaceuticals, an LCA would consider several critical factors: scispace.comevitachem.com
Synthesis Process : This includes the energy consumption of the reaction (e.g., heating, microwave irradiation), the impact of the solvent, and the footprint of the catalyst. tandfonline.commdpi.comrsc.org Studies on related cross-coupling reactions have shown that the catalyst can contribute over 75% of the environmental impact, highlighting the critical need for catalyst recycling. rsc.org
Downstream Use and Disposal : The efficiency of converting the compound into subsequent products and the management of any waste streams are also crucial.
Q & A
Q. Methodological Insight :
- DFT calculations (B3LYP/6-31G*) predict LUMO localization on the bromine-bearing ring, guiding catalyst selection .
What analytical methods are most effective for detecting trace impurities in this compound?
Q. Basic Research Focus
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) resolve impurities like de-brominated byproducts (retention time ~8.2 min) .
- GC-MS : Detects volatile degradation products (e.g., butylamine derivatives) with m/z 72 .
Advanced Validation : - LC-QTOF-MS identifies non-volatile impurities (e.g., dimeric adducts at m/z 460–470) .
How do steric effects from the N-butyl group impact the compound’s biological interactions?
Advanced Research Focus
Molecular docking studies (e.g., with cytochrome P450 enzymes) reveal:
- Steric Hindrance : The butyl chain reduces binding affinity compared to N-methyl analogs (ΔG = –8.2 kcal/mol vs. –9.5 kcal/mol) .
- Metabolic Pathways : Predominant oxidation at the terminal butyl carbon, forming carboxylic acid metabolites (detectable via LC-MS/MS) .
What strategies mitigate hazards during large-scale synthesis of this compound?
Q. Basic Safety Focus
- Explosivity Risk : Nitro groups necessitate strict temperature control (<100°C) and avoidance of metal catalysts .
- Waste Management : Neutralize reaction byproducts (e.g., HBr) with aqueous NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
